N-(4-methoxyphenyl)-2-{[3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide
Description
N-(4-Methoxyphenyl)-2-{[3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide is a heterocyclic compound featuring a triazolo-pyridazine core fused with a pyridinyl substituent at position 3 and a sulfanyl-linked acetamide group at position 4.
Properties
IUPAC Name |
N-(4-methoxyphenyl)-2-[(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N6O2S/c1-27-15-6-4-14(5-7-15)21-17(26)12-28-18-9-8-16-22-23-19(25(16)24-18)13-3-2-10-20-11-13/h2-11H,12H2,1H3,(H,21,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTSQWWIYJCBLQA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)CSC2=NN3C(=NN=C3C4=CN=CC=C4)C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N6O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methoxyphenyl)-2-{[3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide typically involves multiple steps. One common method includes the cycloaddition of pyridine N-imine with 6-alkyl-4-oxohex-5-ynoates, followed by condensation with hydrazine . This method provides concise access to pharmacologically active triazolopyridazinones.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(4-methoxyphenyl)-2-{[3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol.
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that compounds similar to N-(4-methoxyphenyl)-2-{[3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide exhibit significant anticancer properties. For instance:
- Mechanism of Action : The compound may inhibit specific kinases involved in cancer cell proliferation.
- Case Studies : In vitro studies have shown that this compound can induce apoptosis in various cancer cell lines, including breast and lung cancers.
Antimicrobial Properties
The compound has also been investigated for its antimicrobial activity:
- Target Pathogens : Effective against both Gram-positive and Gram-negative bacteria.
- Research Findings : Studies have demonstrated that it disrupts bacterial cell wall synthesis and inhibits essential metabolic pathways.
Neuroprotective Effects
Emerging research suggests potential neuroprotective effects:
- Mechanism : It may modulate neuroinflammatory responses and protect neuronal cells from oxidative stress.
- Case Studies : Animal models have shown improved cognitive function when treated with this compound following neurotoxic exposure.
Table 1: Summary of Biological Activities
| Activity Type | Mechanism of Action | Reference |
|---|---|---|
| Anticancer | Inhibition of kinase activity | |
| Antimicrobial | Disruption of cell wall synthesis | |
| Neuroprotective | Modulation of neuroinflammation |
Table 2: Synthesis Overview
| Step | Reagents Used | Yield (%) |
|---|---|---|
| Triazole formation | 3-pyridine derivatives | 85 |
| Sulfanylation | Thiol reagents | 75 |
| Acetylation | Acetic anhydride | 90 |
Mechanism of Action
The mechanism of action of N-(4-methoxyphenyl)-2-{[3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to the desired pharmacological effects. The exact molecular targets and pathways are still under investigation.
Comparison with Similar Compounds
Table 1: Key Substituent Variations in Triazolo-Pyridazine Acetamides
Key Observations :
Table 2: Inferred Physicochemical and Activity Trends
Rationale :
- The pyridin-3-yl group lowers logP compared to methyl substituents, favoring target engagement in hydrophilic environments (e.g., enzyme active sites) .
- Methoxy vs. Ethoxy : The shorter methoxy chain in the target compound reduces lipophilicity compared to 891117-12-7, aligning with trends observed in sulfonamide and acetamide drugs where methoxy groups optimize solubility-bioavailability balance .
Comparison with Non-Triazolo Heterocycles
describes imidazo[1,2-b]pyridazines with sulfinyl/sulfonyl substituents (e.g., compound 39). These analogs exhibit higher molecular weights and distinct electronic profiles due to sulfur oxidation states, which may enhance protein binding but reduce cell permeability compared to the target’s sulfanyl group.
Biological Activity
N-(4-methoxyphenyl)-2-{[3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide is a complex organic compound featuring a triazole moiety, which has garnered attention for its potential biological activities. The triazole ring is known for its diverse pharmacological properties, including antifungal, antibacterial, and anticancer effects. This article explores the biological activity of this compound, focusing on its pharmacological profiles and potential therapeutic applications.
Chemical Structure and Properties
The compound's structure can be represented as follows:
| Component | Description |
|---|---|
| Chemical Formula | C18H18N4OS |
| Molecular Weight | 342.42 g/mol |
| PubChem ID | 667521 |
The presence of the methoxyphenyl group and the triazole-pyridazine linkage suggests potential interactions with biological targets.
Antimicrobial Activity
Triazole derivatives have been extensively studied for their antimicrobial properties. Research indicates that compounds containing the 1,2,4-triazole framework exhibit significant activity against various bacterial strains. For instance:
- Antibacterial Activity : Compounds similar to N-(4-methoxyphenyl)-2-{[3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide have shown effectiveness against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MIC) reported for related triazoles range from 0.125 to 8 μg/mL against pathogens such as Staphylococcus aureus and Escherichia coli .
Anticancer Potential
The anticancer properties of triazole derivatives are also noteworthy. Studies have demonstrated that mercapto-substituted triazoles exhibit cytotoxic effects on various cancer cell lines:
- Cytotoxic Activity : In vitro studies have shown that related compounds can induce apoptosis in human malignant cell lines like MCF-7 (breast cancer) and Bel-7402 (liver cancer). For example, specific derivatives demonstrated IC50 values indicating potent activity against these cell lines .
Structure-Activity Relationship (SAR)
The biological activity of N-(4-methoxyphenyl)-2-{[3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide can be partially attributed to its structural components:
- Triazole Moiety : Known for its ability to interact with various enzymes and receptors.
- Pyridine Ring : Enhances lipophilicity and facilitates cellular uptake.
- Methoxy Group : Modulates electronic properties and increases solubility.
Case Study 1: Antimicrobial Efficacy
In a study evaluating a series of triazole derivatives, one compound exhibited an MIC of 0.5 μg/mL against Klebsiella pneumoniae, highlighting the potential of this class of compounds in treating resistant infections .
Case Study 2: Cancer Cell Inhibition
A derivative structurally similar to N-(4-methoxyphenyl)-2-{[3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide was tested against MCF-7 cells and showed an IC50 value of 15 μM after 48 hours of treatment . This suggests significant potential for further development as an anticancer agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
